Cas no 1804690-80-9 (2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine)

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine structure
1804690-80-9 structure
Product name:2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine
CAS No:1804690-80-9
MF:C8H4ClF2N3O2
Molecular Weight:247.586067199707
CID:4807020

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine
    • インチ: 1S/C8H4ClF2N3O2/c9-1-5-7(14(15)16)6(8(10)11)4(2-12)3-13-5/h3,8H,1H2
    • InChIKey: RZZVJAADNSNSKY-UHFFFAOYSA-N
    • SMILES: ClCC1C(=C(C(F)F)C(C#N)=CN=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 314
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 82.5

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029041288-1g
2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine
1804690-80-9 97%
1g
$1,549.60 2022-04-01

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine 関連文献

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridineに関する追加情報

Professional Introduction to 2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine (CAS No. 1804690-80-9)

2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine, with the CAS number 1804690-80-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a pyridine core with multiple functional groups, presents a unique structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a chloromethyl group, a cyano group, and a difluoromethyl group, along with a nitro substituent, endows it with distinct chemical properties that are highly useful in medicinal chemistry and drug development.

The compound's structure is particularly intriguing due to the combination of these functional groups, which can participate in diverse chemical reactions. The chloromethyl group, for instance, is known for its reactivity in nucleophilic addition reactions, making it a versatile building block for constructing more complex molecules. Meanwhile, the cyano group introduces a polar electron-withdrawing effect, which can influence the electronic properties of the molecule and its interactions with biological targets. The difluoromethyl group is another key feature, as fluorine atoms can modulate metabolic stability and binding affinity in drug candidates. Lastly, the nitro group contributes to the molecule's overall reactivity and can be used for further functionalization through reduction or diazotization reactions.

In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their broad range of biological activities. The compound 2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine is no exception and has been explored in several research contexts. One notable area of investigation is its potential as a precursor for the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted by small-molecule drugs to treat various diseases, including cancer.

A recent study published in the Journal of Medicinal Chemistry highlighted the utility of this compound in developing novel kinase inhibitors. The researchers demonstrated that by incorporating the pyridine core into a kinase inhibitor scaffold, they could achieve improved binding affinity and selectivity. The specific arrangement of the functional groups on the pyridine ring was found to be critical for optimizing the inhibitory activity against target kinases. This finding underscores the importance of 2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine as a key intermediate in drug discovery efforts.

Beyond kinase inhibitors, this compound has also shown promise in other therapeutic areas. For instance, its structural features make it a suitable candidate for developing antimicrobial agents. The combination of electron-withdrawing groups like the cyano and nitro substituents can enhance the molecule's ability to interact with bacterial enzymes and disrupt essential metabolic pathways. Additionally, the chloromethyl group provides an opportunity for further derivatization to introduce additional biological activity or improve pharmacokinetic properties.

The synthesis of 2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine involves several steps that highlight its complexity as a chemical entity. Typically, it is synthesized through multi-step organic transformations that begin with readily available starting materials. The introduction of each functional group requires careful selection of reaction conditions to ensure high yield and purity. For example, the nitration step must be carefully controlled to avoid over-nitration or decomposition of the intermediate products.

In terms of handling and storage, this compound should be kept under inert conditions to prevent degradation due to moisture or air exposure. It is typically stored in sealed containers at controlled temperatures to maintain stability. Given its reactivity and potential applications, researchers working with this compound must adhere to strict safety protocols to ensure safe handling and minimize risks associated with chemical exposure.

The growing body of research on 2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine suggests that it will continue to be a valuable tool in pharmaceutical development. As our understanding of biological targets improves and new synthetic methodologies emerge, compounds like this one will play an increasingly important role in discovering and developing novel therapeutics. The unique combination of functional groups on its pyridine core offers numerous opportunities for structural diversification and optimization, making it an attractive candidate for further exploration.

In conclusion, 2-(Chloromethyl)-5-cyano-4-(difluoromethyl)-3-nitropyridine (CAS No. 1804690-80-9) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its complex structure and diverse functional groups make it a versatile intermediate for synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, it will undoubtedly remain at the forefront of pharmaceutical innovation.

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